![molecular formula C20H20N2O5S B2942570 3-(2-氧代-2-(2-((苯磺酰基)甲基)吡咯烷-1-基)乙基)苯并[d]恶唑-2(3H)-酮 CAS No. 1448125-00-5](/img/structure/B2942570.png)

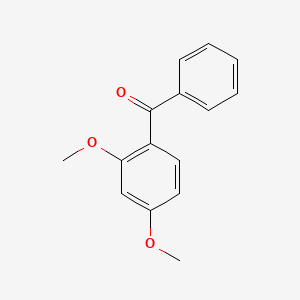

3-(2-氧代-2-(2-((苯磺酰基)甲基)吡咯烷-1-基)乙基)苯并[d]恶唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Typically, a description of a chemical compound would include its molecular formula, structure, and other identifiers such as CAS number or IUPAC name. It might also include information about the class of compounds it belongs to and its relevance or use in certain fields .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and can be done using various spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis

This would include information about the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as stability, reactivity, etc.) .科学研究应用

合成和结构分析

研究导致了新合成路线的发展和具有相似化学部分化合物的结构分析。例如,通过多组分反应合成新的化学实体展示了该化合物的作用,即创造具有潜在治疗或材料应用的结构复杂的分子 (Indumathi、Kumar 和 Perumal,2007 年)。类似地,对其晶体结构的研究提供了对其分子构型的见解,这对于了解其反应性和与生物靶标或其他材料的相互作用至关重要 (Jacobs、Chan 和 O'Connor,2013 年)。

抗癌和抗菌潜力

含有苯磺酰基的化合物已被探索其抗癌和抗菌特性。新型衍生物的设计和合成旨在开发具有显着疗效和选择性的药物,同时降低毒性。例如,研究已经确定了对各种癌细胞系表现出显着细胞毒性作用的某些衍生物,突出了该化合物作为开发新的抗癌剂的支架的潜力 (Redda、Gangapuram、Mochona、Mateeva 和 Ardley,2011 年)。此外,新型砜衍生物显示出有希望的抗菌活性,在某些情况下超过了参考药物的活性,这表明它们在对抗微生物感染中的应用 (Alsaedi、Farghaly 和 Shaaban,2019 年)。

材料科学应用

该化合物的衍生物还在材料科学中找到了应用,特别是在光敏材料的开发中。合成具有类似化学结构的光敏聚(苯并恶唑)前体,证明了该化合物在创造具有特定光响应特性的先进材料中的效用 (Ebara、Shibasaki 和 Ueda,2002 年)。

作用机制

Target of Action

The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate group behaviors .

Mode of Action

The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing system, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The compound affects the quorum sensing pathways of Gram-negative bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can prevent behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound was found to have promising quorum-sensing inhibitor activities, suggesting it may have suitable bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the LasB quorum sensing system in Gram-negative bacteria . This leads to a reduction in coordinated bacterial behaviors such as biofilm formation and virulence production . In addition, one of the compounds showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

安全和危害

未来方向

属性

IUPAC Name |

3-[2-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c23-19(13-22-17-10-4-5-11-18(17)27-20(22)24)21-12-6-7-15(21)14-28(25,26)16-8-2-1-3-9-16/h1-5,8-11,15H,6-7,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJGZYFLJWLRIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2942488.png)

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2942491.png)

![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2942497.png)

![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)

![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)

![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)